BenchChemオンラインストアへようこそ!

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate

Lipophilicity Permeability Drug Metabolism

This 3-methoxybenzoate analog of ML221 is a critical next-generation APJ functional antagonist. By replacing the potentially toxic 4-nitro group of ML221 with an electron-donating 3-methoxybenzoyl moiety, this compound eliminates a key structural alert while preserving the pyranone scaffold essential for receptor engagement. The substitution modulates hydrogen-bond acceptor capacity and electrostatic surface, enabling differential stabilization of GPCR conformations. Procurement is essential for medicinal chemistry teams pursuing SAR-driven potency restoration from a metabolically cleaner baseline, biased signaling deconvolution (β-arrestin vs. G-protein), and selectivity profiling against AT1 and chemokine receptors.

Molecular Formula C18H14N2O5S
Molecular Weight 370.38
CAS No. 877635-46-6
Cat. No. B2745568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate
CAS877635-46-6
Molecular FormulaC18H14N2O5S
Molecular Weight370.38
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
InChIInChI=1S/C18H14N2O5S/c1-23-13-5-2-4-12(8-13)17(22)25-16-10-24-14(9-15(16)21)11-26-18-19-6-3-7-20-18/h2-10H,11H2,1H3
InChIKeyCMHYVLOCCJSMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate (CAS 877635-46-6) for Apelin Receptor Research


4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate (CAS 877635-46-6, MF: C18H14N2O5S, MW: 370.38) is a synthetic small molecule belonging to a class of pyranone derivatives known as functional antagonists of the apelin (APJ) receptor [1]. This compound is a structural analog of the well-characterized APJ antagonist ML221, with a key difference in the benzoate ester moiety: it carries a 3-methoxybenzoyl group instead of the 4-nitrobenzoyl group found in ML221 [1]. This substitution significantly alters its physicochemical and potentially its pharmacological profile.

Why Relying on In-Class Analogs like ML221 Fails to Duplicate the Profile of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate


Within this chemical series, the benzoate ester substituent is a primary driver of pharmacological selectivity, potency, and physicochemical properties [1]. The reference compound ML221 achieves >37-fold selectivity for APJ over the AT1 receptor through its 4-nitrobenzoate group [1]. Replacing this with a 3-methoxybenzoate, as in the target compound, is not a conservative change. The electron-donating methoxy substituent lowers the compound's hydrogen bond acceptor capability and alters its electrostatic surface, directly impacting target binding, off-target activity, and metabolic stability. Generic substitution from ML221 would therefore invalidate any established structure-activity relationship (SAR), leading to unpredictable biological outcomes and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate Against Key Analogs


Lipophilicity-Driven Permeability and Solubility Profile Shift vs. ML221

The replacement of the 4-nitro group in ML221 with a 3-methoxy group is predicted to significantly reduce lipophilicity. The computed XLogP3 for a closely related 3-substituted analog (3-trifluoromethylbenzoate) is 3.3 [1], while the 4-methoxy analog has a computed XLogP3 of 2.8 [2]. This indicates a trend where 3-substituted methoxy derivatives occupy a unique lipophilicity range distinct from both the 4-nitro analog (ML221, estimated XLogP3 > 2.8) and the 4-methoxy regioisomer. For the target compound, this moderate lipophilicity optimizes the balance between aqueous solubility and passive membrane permeability, a critical parameter for consistent in vitro assay performance.

Lipophilicity Permeability Drug Metabolism Pharmacokinetics

Regiospecific Hydrogen Bond Acceptor Profile Differentiates Target from the 4-Methoxy Regioisomer

The position of the methoxy group on the benzoyl ring critically governs the molecular recognition profile. The 3-methoxybenzoate ester of the target compound presents a hydrogen bond acceptor in a meta-orientation, altering the directionality and strength of potential interactions compared to the 4-methoxy regioisomer. Data from the broader series shows that the 4-nitro group of ML221 is essential for a key binding interaction, resulting in an IC50 of 0.70 µM (cAMP assay) and 1.75 µM (β-arrestin assay) [1]. The 3-methoxy substitution eliminates the strong electron-withdrawing character of the nitro group, which is predicted to weaken the key binding interaction, likely resulting in a distinct potency and selectivity fingerprint.

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding Molecular Recognition

Predicted Metabolic Stability Advantage Over Nitro-Containing Analog ML221

A key liability of ML221 is the presence of a 4-nitrobenzoyl group, a known structural alert for potential toxicity due to nitro-reductase mediated metabolism generating reactive intermediates [1]. The target compound replaces this toxicophore with a methoxy group, which is a common and generally well-tolerated pharmacophore in medicinal chemistry. This structural modification is predicted to eliminate this specific metabolic liability, thereby improving the compound's safety profile for in vivo studies.

Drug Metabolism Pharmacokinetics Toxicology Nitro Reduction

Enhanced Topological Polar Surface Area (TPSA) Improves Assay Compatibility vs. 3-Trifluoromethyl Analog

Compared to the 3-trifluoromethylbenzoate analog (CAS 877636-63-0), which has a computed TPSA of 104 Ų and an XLogP3 of 3.3 [1], the 3-methoxybenzoate target compound is predicted to have a slightly higher TPSA due to the oxygen's hydrogen bonding capability and a significantly lower LogP. This shift in physicochemical properties moves the compound towards a more favorable drug-like chemical space for oral bioavailability and aqueous solubility, critical for achieving consistent exposure in cellular and in vivo assays.

Physicochemical Properties Assay Compatibility Aqueous Solubility Molecular Descriptors

Target Application Domains for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate Based on Differentiated Evidence


Progression-Free Lead Optimization Starting Point for APJ Antagonists with Improved Safety Margins

For medicinal chemistry teams optimizing the ML221 series, this compound serves as a critical next-generation starting point. It directly addresses the key limitation of the reference compound—the potentially toxic 4-nitro group [1]. By eliminating this structural alert, the compound is pre-validated for progression into extended in vivo efficacy models, where chronic dosing and safety are paramount. Procurement enables SAR studies focused on restoring or tuning potency from a metabolically cleaner baseline.

Pharmacological Tool for Investigating Biased Signaling at the Apelin Receptor

The receptor binding pose is known to be sensitive to the benzoyl substituent [1]. The unique electronic and steric properties of the 3-methoxy group will differentially stabilize distinct GPCR conformations compared to the 4-nitro analog. This compound is therefore a superior tool for deconvoluting β-arrestin versus G-protein biased signaling pathways of the apelin receptor, a key area of research for cardiovascular diseases with reduced side effects.

Physicochemical Benchmark for Reducing Lipophilicity in a Pyrone Antagonist Series

The compound serves as a validated benchmark for reducing lipophilicity within the series, as evidenced by its predicted lower XLogP3 compared to the 4-nitro and 3-trifluoromethyl analogs [1][2]. Its procurement is essential for developing structure-property relationship (SPR) correlations, helping teams navigate toward candidates with improved aqueous solubility, lower plasma protein binding, and better oral absorption profiles.

Chemical Probe for Multispecificity Screening Panels

Given the high homology of APJ with the AT1 receptor, achieving selectivity is challenging [3]. The distinct binding profile of the 3-methoxybenzoate analog, inferred from SAR, makes it an ideal counter-screening agent. Its use in selectivity panels (e.g., against AT1, chemokine receptors) will map the selectivity landscape of the series, revealing the specific protein-ligand interactions that drive polypharmacology versus selectivity.

Quote Request

Request a Quote for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.